molecular formula C7H12N2O B15218556 5-(Hydroxymethyl)piperidine-3-carbonitrile

5-(Hydroxymethyl)piperidine-3-carbonitrile

Cat. No.: B15218556
M. Wt: 140.18 g/mol
InChI Key: DSVSMZAZPMAHOY-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)piperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a hydroxymethyl-substituted amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: 5-(Carboxymethyl)piperidine-3-carbonitrile.

    Reduction: 5-(Hydroxymethyl)piperidine-3-amine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)piperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Piperidine-3-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    5-(Hydroxymethyl)pyridine-3-carbonitrile: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical properties and reactivity.

Uniqueness: 5-(Hydroxymethyl)piperidine-3-carbonitrile is unique due to the presence of both hydroxymethyl and nitrile groups on the piperidine ring, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

5-(hydroxymethyl)piperidine-3-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-2-6-1-7(5-10)4-9-3-6/h6-7,9-10H,1,3-5H2

InChI Key

DSVSMZAZPMAHOY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1C#N)CO

Origin of Product

United States

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